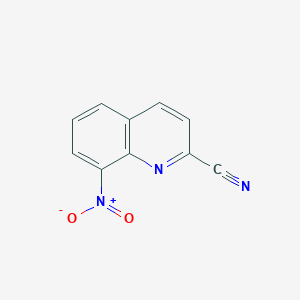

8-Nitroquinoline-2-carbonitrile

Description

8-Nitroquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a nitro (-NO₂) group at the 8-position and a carbonitrile (-CN) group at the 2-position.

- Molecular formula: Likely C₁₀H₅N₃O₂ (inferred from analogs).

- Molecular weight: ~215–220 g/mol (comparable to 8-hydroxy-5-nitroquinoline-2-carbonitrile, MW 215.17 ).

- Functional groups: The nitro group enhances electrophilicity, while the nitrile group contributes to hydrogen bonding and metabolic stability.

Quinoline derivatives are widely studied for antimicrobial, anticancer, and optoelectronic applications. The nitro and nitrile substituents in this compound likely enhance its reactivity and biological activity compared to simpler quinoline derivatives.

Properties

IUPAC Name |

8-nitroquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-8-5-4-7-2-1-3-9(13(14)15)10(7)12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLFLCQRIDBIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoline-2-carbonitrile typically involves the nitration of 2-methylquinoline, followed by the separation of isomeric 8-nitro- and 5-nitro-2-methylquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized through consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and applications .

Scientific Research Applications

Synthesis of 8-Nitroquinoline Derivatives

The synthesis of 8-nitroquinoline derivatives, including 8-nitroquinoline-2-carbonitrile, has been extensively studied. Various synthetic routes have been developed to enhance yield and selectivity. For instance, a two-step selective synthesis method has been reported for derivatives like 7-methyl-8-nitroquinoline, which serves as a precursor for further biological activity studies . The vicarious nucleophilic substitution (VNS) reaction has also been explored for synthesizing electron-deficient nitroquinolines, including 8-nitroquinoline derivatives .

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for pharmaceutical applications:

Antiviral Activity

Recent studies have highlighted the antiviral properties of 8-nitroquinoline derivatives against viruses such as dengue and influenza. For example, certain derivatives demonstrated significant inhibitory effects on dengue virus serotype 2 (DENV2), with selectivity indices indicating low cytotoxicity while maintaining antiviral activity . The mechanism of action appears to involve interference at an early stage of the viral lifecycle.

Antiparasitic Activity

Research has identified 8-nitroquinoline derivatives as potential antiparasitic agents. A series of compounds were synthesized and evaluated for their efficacy against Leishmania species, showing promising results in vitro . The structural modifications in these derivatives were crucial for enhancing their biological activity.

Anticancer Properties

Compounds containing the 8-hydroxyquinoline moiety, including this compound, have shown potential as anticancer agents. They act by inhibiting various cancer cell lines and demonstrating low toxicity profiles . The structure-activity relationship (SAR) studies provide insights into optimizing these compounds for better efficacy.

Applications in Material Science

Beyond biological applications, 8-nitroquinoline derivatives are being explored in material science:

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of nitroquinolines allow them to function as electron carriers in OLEDs. Their incorporation into device architectures can enhance efficiency and stability .

Fluorescent Chemosensors

These compounds also serve as fluorescent chemosensors for detecting metal ions. Their ability to form stable complexes with metal ions makes them suitable for environmental monitoring and analytical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 8-nitroquinoline-2-carbonitrile involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 8-nitroquinoline-2-carbonitrile with structurally related quinoline derivatives:

Key Differences and Implications

Functional Group Positioning

- Nitro Group Position: In this compound, the nitro group at position 8 creates strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution compared to 5-nitro derivatives (e.g., 8-hydroxy-5-nitroquinoline-2-carbonitrile ).

- Cyanide vs.

Physicochemical Properties

- Molecular Weight: Lower molecular weight compounds like 5-fluoroquinoline-8-carbonitrile (187.16 g/mol ) exhibit higher solubility in polar solvents compared to nitro-substituted analogs (~215–220 g/mol).

- Thermal Stability: Nitro groups generally decrease thermal stability due to explosive tendencies, whereas methyl or fluorine substituents (e.g., 2-methylquinoline-4-carbonitrile ) enhance stability.

Biological Activity

8-Nitroquinoline-2-carbonitrile (8-NQCN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound belongs to the class of quinoline derivatives, which are known for their pharmacological properties. The presence of the nitro group at the 8-position and the carbonitrile group at the 2-position enhances its chemical reactivity and potential biological activity.

1. Interaction with Biological Targets:

Quinoline derivatives, including 8-NQCN, are known to interact with various biological targets, leading to alterations in cellular processes. These interactions often involve binding to enzymes or receptors, influencing pathways such as apoptosis, cell proliferation, and oxidative stress responses .

2. Antimicrobial Activity:

Research indicates that 8-NQCN exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

3. Anticancer Properties:

The compound has demonstrated anticancer activity in several studies. Its mechanism may involve induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with DNA synthesis .

Structure-Activity Relationships (SAR)

The biological activity of 8-NQCN is influenced by its structural components. The nitro group is crucial for its bioactivity, as it enhances electron-withdrawing properties, which can improve the compound's interaction with biological macromolecules. The carbonitrile group also plays a role in modulating activity by affecting solubility and permeability .

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial growth |

| This compound | Anticancer | Induction of apoptosis via ROS generation |

Case Studies

1. Antimicrobial Activity Study:

A study assessed the antimicrobial efficacy of 8-NQCN against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent .

2. Anticancer Activity Investigation:

In vitro studies on cancer cell lines showed that 8-NQCN could induce cell cycle arrest and apoptosis. The compound was tested against various cancer types, including breast and lung cancer cells, demonstrating IC50 values in the low micromolar range .

3. Computational Studies:

Molecular docking studies have provided insights into the binding affinity of 8-NQCN with various targets, including proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that 8-NQCN has a favorable binding profile compared to established drugs .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-Nitroquinoline-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis of nitroquinoline derivatives typically involves nitration and cyanation steps. For example:

- Nitration : Introduce a nitro group to quinoline at the 8-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Cyanation : Convert the 2-position substituent to a nitrile group via nucleophilic substitution or Sandmeyer-type reactions using CuCN/KCN in polar aprotic solvents (e.g., DMF) .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and solvent polarity to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use ¹H/¹³C NMR to confirm nitro and nitrile group positions. The nitrile carbon typically appears at ~110–120 ppm in ¹³C NMR .

- IR : Identify ν(NO₂) stretching bands near 1520 cm⁻¹ and ν(C≡N) at ~2230 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS. Expect [M+H]⁺ at m/z 199.1 (C₁₀H₅N₃O₂⁺) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Solubility : Use DMSO or DMF for dissolution. For aqueous systems, employ co-solvents (e.g., 10% ethanol).

- Stability : Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged light exposure due to nitro group photoreactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Electron Density : Localize nitro group electron-withdrawing effects on the quinoline ring.

- Reactivity : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the nitrile carbon may act as a Lewis acid .

Workflow : Use Gaussian or ORCA software. Validate results against experimental UV-Vis spectra (e.g., λmax ~320 nm for π→π* transitions) .

Q. What strategies resolve contradictions in pharmacological activity data for nitroquinoline derivatives?

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control Experiments : Rule out solvent toxicity (e.g., DMSO <0.1%) and confirm target engagement via competitive binding assays.

- Meta-Analysis : Cross-reference results with structural analogs (e.g., 8-hydroxyquinoline derivatives) to isolate substituent-specific effects .

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

- pH Studies : Use buffered solutions (pH 3–10) to assess hydrolysis of the nitrile group. Monitor via FTIR or LC-MS for byproduct formation (e.g., carboxylic acids).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds. Correlate with DSC endotherms .

Q. What crystallographic techniques validate the molecular structure of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Resolve bond angles (e.g., C8–N1–C7 ≈ 109.5°) and nitro group torsion angles.

- Disorder Handling : Refine occupancy factors for disordered regions using SHELXL .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.